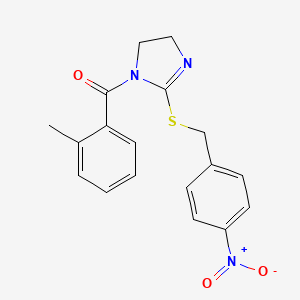

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

(2-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-4-2-3-5-16(13)17(22)20-11-10-19-18(20)25-12-14-6-8-15(9-7-14)21(23)24/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFXCQRVEFORJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a sulfur-containing heterocyclic compound belonging to the imidazole family. Its unique structure and properties have garnered attention for its potential biological activities, particularly as an inhibitor of cysteine protease enzymes. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

- Molecular Formula: C19H18N4O5S2

- Molecular Weight: 414.50 g/mol

- Appearance: Yellow crystalline powder

- Melting Point: 200-215°C

- Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)

The primary biological activity of this compound is attributed to its role as a potent inhibitor of cysteine proteases, including:

- Cathepsin B

- Cathepsin K

- Cathepsin L

These enzymes are implicated in various pathological processes, such as cancer progression, viral infections, and inflammatory responses. The compound's ability to selectively inhibit these proteases makes it a valuable candidate for therapeutic applications in oncology and infectious diseases.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant anti-tumor, anti-inflammatory, and anti-viral properties. Below is a summary of its biological activities based on various studies:

Study 1: Cysteine Protease Inhibition

In a study investigating the inhibition of cysteine proteases, this compound showed high specificity towards cathepsin B, with an IC50 value indicating potent inhibition. This specificity suggests potential applications in targeted cancer therapies where cathepsin B is overexpressed.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in cellular models treated with lipopolysaccharides (LPS). The results indicated that the compound could modulate inflammatory responses effectively.

Study 3: Antiviral Activity

Research into the antiviral activity revealed that this compound inhibited viral replication in vitro. The mechanism was linked to the inhibition of viral proteases essential for viral maturation and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Key structural analogs differ in substituents on the imidazole ring and the methanone group. These variations influence electronic properties, solubility, and biological activity:

Table 1: Substituent Comparison

Electronic and Steric Effects

- Steric Considerations : The o-tolyl group introduces steric hindrance, which may reduce off-target interactions compared to the planar 4-nitrophenyl group in ’s analog .

- Solubility : Morpholine-containing analogs () exhibit higher solubility due to the polar tertiary amine, whereas the target compound’s nitro and o-tolyl groups may limit aqueous solubility .

Q & A

Q. What methodological improvements are needed to enhance the reproducibility of pharmacological data for nitro-containing imidazole derivatives?

- Methodological Answer : Standardize assay conditions: (1) control nitroreductase activity in cell lysates, (2) use anaerobic chambers to prevent nitro group reduction artifacts, and (3) validate findings across ≥3 cell lines (e.g., HEK293, HepG2, MCF-7). Inter-laboratory validation via platforms like EQAPOL ensures robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.